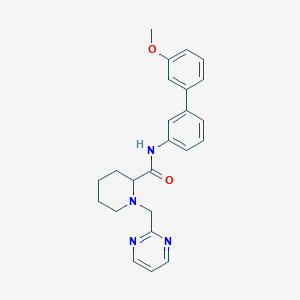
N-(3'-methoxybiphenyl-3-yl)-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3'-methoxybiphenyl-3-yl)-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide and similar compounds typically involves multiple steps, including the formation of the core piperidine structure, introduction of the pyrimidin-2-ylmethyl group, and the attachment of the 3'-methoxybiphenyl moiety. The synthesis process is characterized by techniques such as nucleophilic substitution reactions, amidation, and the use of coupling agents to form the final compound. These processes are meticulously optimized to improve yields and purities, considering factors like reaction temperatures, solvents, and catalysts (Vinaya et al., 2017).
Molecular Structure Analysis
The molecular structure of N-(3'-methoxybiphenyl-3-yl)-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide is complex, featuring multiple functional groups and a rigid framework that may influence its biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are utilized to elucidate the compound's precise structure, including the orientation of the biphenyl system, the conformation of the piperidine ring, and the positioning of substituents which are critical for its interaction with biological targets (Zhou et al., 2021).
Chemical Reactions and Properties
N-(3'-methoxybiphenyl-3-yl)-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction, depending on the environmental conditions and the presence of specific reagents or catalysts. These reactions can significantly alter the compound's chemical properties and, consequently, its biological activity. The presence of the carboxamide group, for instance, can engage in hydrogen bonding, impacting the compound's solubility and stability (Sharma et al., 2012).
properties
IUPAC Name |
N-[3-(3-methoxyphenyl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-30-21-10-5-8-19(16-21)18-7-4-9-20(15-18)27-24(29)22-11-2-3-14-28(22)17-23-25-12-6-13-26-23/h4-10,12-13,15-16,22H,2-3,11,14,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMPUUUSDIWYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)NC(=O)C3CCCCN3CC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxybiphenyl-3-yl)-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)
![2-[(2,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5618851.png)
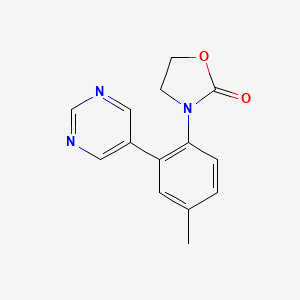
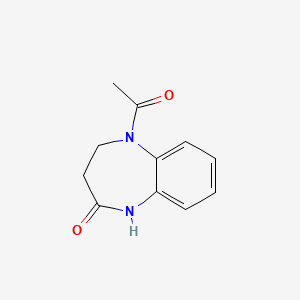
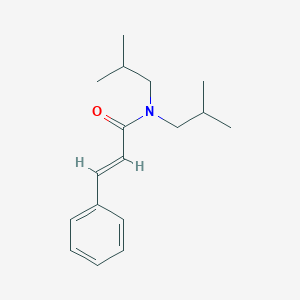
![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5618875.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5618892.png)
![5-(4-isopropylbenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5618893.png)
![4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine](/img/structure/B5618897.png)
![2-[(3,4-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5618901.png)
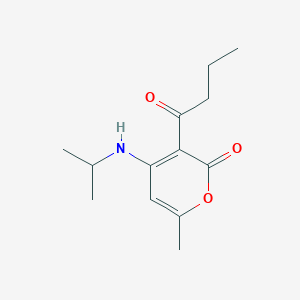
![ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5618920.png)